REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.[CH:5]1[C:18]2[C:9](=[N:10][C:11]3[C:16]([C:17]=2[C:19]([OH:21])=O)=[CH:15][CH:14]=[CH:13][CH:12]=3)[CH:8]=[CH:7][CH:6]=1>>[CH:5]1[C:18]2[C:9](=[N:10][C:11]3[C:16]([C:17]=2[C:19]([Cl:3])=[O:21])=[CH:15][CH:14]=[CH:13][CH:12]=3)[CH:8]=[CH:7][CH:6]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC2=NC3=CC=CC=C3C(=C12)C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by heating
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 5 hours
|
Duration
|
5 h
|
Type
|
DISTILLATION
|
Details
|
After the thionyl chloride was distilled off under reduced pressure, 20 ml of methylene chloride
|
Type
|
ADDITION
|
Details
|
were added further
|
Type
|
DISTILLATION
|
Details
|
Distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC2=NC3=CC=CC=C3C(=C12)C(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |